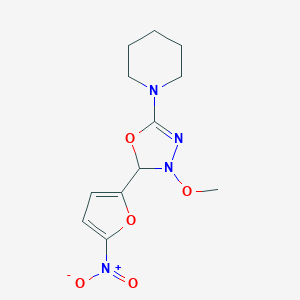
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine, also known as NFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NFO is a piperidine derivative that has a nitrofuryl group attached to an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is not fully understood. However, it has been proposed that 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine may act as a redox sensor, reacting with ROS to form a fluorescent product. This reaction is thought to occur through the reduction of the nitro group in the nitrofuryl moiety by ROS.
Biochemical and physiological effects:
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of biochemical and physiological effects. One of the most significant effects of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its ability to selectively detect ROS in cells. In addition, 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have antioxidant properties and to protect cells from oxidative stress. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has also been found to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments is its ability to selectively detect ROS in cells. This property makes 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine a valuable tool for studying the role of ROS in various biological processes. Another advantage of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting.
However, there are also limitations to using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments. One limitation is its potential toxicity to cells. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments. Another limitation is the potential for interference from other fluorescent molecules in cells, which could affect the accuracy of ROS detection using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine.
将来の方向性
There are several future directions for research on 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine. One area of research could focus on the development of new derivatives of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine with improved properties, such as reduced toxicity or increased selectivity for ROS. Another area of research could focus on the use of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in vivo, to study the role of ROS in various disease states. Finally, research could focus on the development of new techniques for using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine to detect ROS in cells, such as the use of advanced microscopy techniques.
合成法
The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine involves the reaction of 5-nitro-2-furyl hydrazine with 4-methoxy-1,3,4-oxadiazol-2-yl chloride in the presence of piperidine. This reaction results in the formation of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine as a yellow crystalline solid. The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of potential applications in scientific research. One of the most promising applications of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a critical role in various biological processes, including aging, inflammation, and cancer. The ability to detect ROS in cells using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine could provide valuable insights into these processes.
特性
製品名 |
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine |
|---|---|
分子式 |
C12H16N4O5 |
分子量 |
296.28 g/mol |
IUPAC名 |
3-methoxy-2-(5-nitrofuran-2-yl)-5-piperidin-1-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O5/c1-19-15-11(9-5-6-10(20-9)16(17)18)21-12(13-15)14-7-3-2-4-8-14/h5-6,11H,2-4,7-8H2,1H3 |
InChIキー |
UKEGNJZDMKHNLQ-UHFFFAOYSA-N |
SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)